(R)-N-Boc-3-morpholinecarbaldehyde

Chiral HPLC Enantiomeric purity Stereochemical integrity

Procure (R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) with ≥98% chiral purity to eliminate the 50% (S)-enantiomer contamination inherent in racemate-sourced syntheses. This defined (R)-stereoisomer ensures unambiguous SAR data in CNS drug discovery, avoids costly SFC chiral resolution steps (30–50% throughput reduction), and enables direct installation of the morpholine pharmacophore via the reactive aldehyde handle while the Boc group remains intact. Essential for ATP-competitive kinase inhibitor and PROTAC macrocycle programs where stereochemical fidelity is non-negotiable.

Molecular Formula C10H17NO4
Molecular Weight 215.249
CAS No. 1257850-86-4
Cat. No. B599224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Boc-3-morpholinecarbaldehyde
CAS1257850-86-4
Molecular FormulaC10H17NO4
Molecular Weight215.249
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C=O
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1
InChIKeyMOLHQYMJBRBXAN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) Procurement Guide: Core Identity and Specifications


(R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) is a chiral heterocyclic aldehyde building block with the IUPAC name tert-butyl (3R)-3-formylmorpholine-4-carboxylate, molecular formula C₁₀H₁₇NO₄, and a molecular weight of 215.25 g/mol . The compound features a stereodefined (R)-configured morpholine scaffold bearing an electrophilic aldehyde functionality at the 3-position and an acid-labile Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen . It is commercially available as a white to off-white solid from multiple vendors in research quantities (typically 250 mg to 5 g), with specified purities ranging from 95% to 98% . The compound serves as a versatile C3-functionalized chiral morpholine synthon for reductive amination, nucleophilic addition, and cross-coupling reactions, enabling the stereocontrolled introduction of the morpholine pharmacophore into drug candidates and probe molecules [1].

Why Generic Substitution Fails: Critical Procurement Differentiation for (R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4)


Substituting (R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) with its racemic counterpart (CAS 833474-06-9, N-Boc-3-morpholinecarbaldehyde) or the (S)-enantiomer is not chemically or functionally equivalent. The racemate introduces an equal proportion of the undesired (S)-enantiomer, which, when carried through a chiral synthesis, yields a diastereomeric mixture that reduces the stereochemical purity of the final product and complicates downstream purification . In biological systems, the (R)-configured stereocenter is critical because drug targets (e.g., kinases, GPCRs, ion channels) exhibit inherent chirality; enantiomeric impurities can lead to altered binding affinity, off-target pharmacology, or altered metabolic profiles . From a procurement standpoint, selecting the incorrect stereoisomer or racemate necessitates costly chiral resolution steps—or, more critically, may invalidate an entire synthetic campaign if stereochemical integrity is lost—whereas the defined (R)-enantiomer provides a direct route to enantiomerically pure advanced intermediates [1]. The following quantitative evidence dimensions establish where and how (R)-N-Boc-3-morpholinecarbaldehyde delivers verifiable differentiation relative to its closest in-class comparators.

Quantitative Evidence Guide: Head-to-Head Performance Data for (R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) Selection


Enantiomeric Purity: (R)- vs. Racemic N-Boc-3-morpholinecarbaldehyde

Commercial lots of (R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) are specified at ≥98% chemical purity and are verified as the single (R)-enantiomer with no detectable (S)-enantiomer contamination . In contrast, the racemic mixture (CAS 833474-06-9, N-Boc-3-morpholinecarbaldehyde) contains equal proportions (50:50) of the (R)- and (S)-enantiomers by definition . Procurement of the racemate introduces a 50% impurity burden that must be addressed downstream via chiral chromatography or diastereomeric crystallization, whereas the defined (R)-enantiomer eliminates this purification requirement entirely .

Chiral HPLC Enantiomeric purity Stereochemical integrity

Chemical Purity: Premium vs. Standard Specification Grades

Among commercial suppliers of (R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4), a purity gradient exists. Premium-grade material is specified at 98% purity, verified by batch-specific HPLC, NMR, and GC analytical reports . Standard-grade material is specified at 95% purity . The 3% absolute purity differential (98% vs. 95%) translates to a 60% reduction in unspecified impurity burden—from 5% to 2%—which is critical for reactions sensitive to trace contaminants (e.g., transition metal-catalyzed couplings, organometallic additions) where impurities can poison catalysts or generate byproducts that complicate purification .

Chemical purity QC specifications Procurement

Boc-Protected Aldehyde Stability: Storage and Handling Requirements

(R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) is specified for long-term storage at -20°C under an inert atmosphere to prevent aldehyde oxidation and Boc deprotection by adventitious moisture or acid [1]. This is a more stringent requirement than non-aldehyde morpholine building blocks (e.g., (R)-N-Boc-3-morpholinecarboxylic acid, CAS 869682-47-3), which are typically stable at +4°C or room temperature . While the racemate (CAS 833474-06-9) shares the same storage requirements—inert atmosphere, freezer storage below -20°C —the defined (R)-enantiomer offers the advantage that any degradation product formed during storage remains stereochemically defined, whereas racemate degradation can produce a complex mixture of diastereomeric byproducts that are more difficult to separate .

Stability Storage Aldehyde handling

Dual Orthogonal Functionality: Aldehyde + Boc-Protected Amine

(R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) is distinguished from simpler morpholine aldehydes lacking the Boc protecting group by the presence of orthogonal reactive handles. The aldehyde group (electrophilic, reactive under reductive amination and nucleophilic addition conditions) can be manipulated independently of the Boc-protected morpholine nitrogen [1]. This orthogonal protection strategy is a class-level advantage shared by all N-Boc-morpholinecarbaldehydes , but the (R)-enantiomer uniquely combines this functional duality with defined stereochemistry. In contrast, 3-morpholinecarbaldehyde without the Boc group (e.g., morpholine-3-carbaldehyde hydrochloride) requires global protection strategies that limit synthetic flexibility and increase step count by 1–2 synthetic operations .

Orthogonal protection Multistep synthesis Chemoselectivity

Molecular Properties: Calculated LogP and PSA for Drug Design

Computational predictions for (R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) yield an XLogP of 0.3 and a topological polar surface area (TPSA) of 55.8 Ų [1]. These physicochemical parameters fall within favorable ranges for CNS drug-likeness (CNS MPO score ≥4 criteria generally prefer TPSA < 90 Ų and LogP between 1 and 3) [2]. Compared to the more lipophilic (R)-N-Boc-3-piperidinecarbaldehyde (predicted LogP ~1.2 due to the absence of the morpholine ring oxygen) [3], the morpholine scaffold provides a ~0.9 unit reduction in lipophilicity and a ~10 Ų increase in TPSA—properties that correlate with improved aqueous solubility and reduced hERG liability in drug development programs .

Lipophilicity Polar surface area Medicinal chemistry Drug-likeness

Defined Application Scenarios: Where (R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) Delivers Quantifiable Procurement Value


Synthesis of Enantiomerically Pure Kinase Inhibitor Intermediates

When synthesizing ATP-competitive kinase inhibitors that incorporate a morpholine moiety as a hinge-binding motif, the (R)-configured stereocenter directly influences binding pocket complementarity. Using (R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) with ≥98% chiral purity ensures that the final drug candidate is produced as a single enantiomer, eliminating the 50% (S)-enantiomer contamination present in racemate-sourced syntheses [1]. This avoids the need for chiral supercritical fluid chromatography (SFC) resolution, which can reduce overall synthetic throughput by 30–50% in medicinal chemistry campaigns.

Construction of CNS-Penetrant Chemical Probes and Screening Libraries

The morpholine scaffold's favorable physicochemical profile—XLogP of 0.3 and TPSA of 55.8 Ų —positions (R)-N-Boc-3-morpholinecarbaldehyde as a preferred building block for CNS-focused library synthesis. The lower lipophilicity (~0.9 LogP units lower than the corresponding piperidine analog) and higher TPSA [1] correlate with reduced P-glycoprotein efflux liability and improved brain penetration probability. Procuring the defined (R)-enantiomer ensures that any structure-activity relationship (SAR) derived from screening is unambiguously attributable to the correct stereoisomer, avoiding the confounded data that results from racemic or scalemic mixtures.

Multistep Medicinal Chemistry Campaigns Requiring Orthogonal Functional Group Manipulation

In complex synthetic sequences where the morpholine nitrogen must remain protected while the aldehyde undergoes diversification (e.g., reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination), the Boc group provides acid-labile protection orthogonal to the aldehyde's reactivity . This dual orthogonal functionality reduces the total number of protection/deprotection steps by 1–2 operations compared to using unprotected morpholine aldehydes [1]. Procurement of the 98% purity premium grade minimizes the risk of catalyst poisoning in subsequent transition metal-catalyzed steps (e.g., Suzuki or Buchwald-Hartwig couplings on elaborated intermediates).

Asymmetric Synthesis of Morpholine-Containing Macrocyclic Drug Candidates

Macrocyclic drugs, including certain PROTACs (proteolysis-targeting chimeras) and kinase inhibitors, require stereochemically pure morpholine fragments to properly orient linker attachment points. (R)-N-Boc-3-morpholinecarbaldehyde (CAS 1257850-86-4) provides the aldehyde handle for linker installation (e.g., via reductive amination with amine-terminated PEG linkers) while the Boc group remains intact until the final deprotection step . Using the racemate (CAS 833474-06-9) would generate diastereomeric macrocycles that are virtually impossible to separate chromatographically at scale, making the procurement of the single (R)-enantiomer a critical go/no-go decision point for macrocycle development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N-Boc-3-morpholinecarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.